1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-4-9-6-7(10)5-8-9/h2,5-6,10H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSWHDVSGYCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profile of 1 but 3 En 1 Yl 1h Pyrazol 4 Ol
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is a consequence of the electron distribution within the ring. The presence of two adjacent nitrogen atoms significantly influences the electron density at the carbon atoms.
Electrophilic Aromatic Substitution Studies at C-4
The C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. This is a general characteristic of pyrazole systems. rsc.org For 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, the hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group. However, since the para position (C-4) is already substituted, its influence is primarily on the electron density of the ring.
Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur at the C-4 position if it were unsubstituted. In the case of pyrazol-4-ols, the C-4 position is already functionalized with a hydroxyl group, which can be converted to other functionalities. If the hydroxyl group were to be removed or transformed into a leaving group, subsequent electrophilic attack at C-4 would be possible.
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid |
| Bromination | Br₂ | 4-Bromopyrazole |
This table represents typical electrophilic substitution reactions on an unsubstituted pyrazole ring.
Nucleophilic Attack Pathways at C-3 and C-5
The C-3 and C-5 positions of the pyrazole ring are electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net This makes them susceptible to nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups or if a strong nucleophile is used. However, direct nucleophilic substitution on an unactivated pyrazole ring is generally difficult and often requires harsh conditions. The presence of the N-butenyl group is not expected to significantly alter this inherent reactivity of the pyrazole core towards nucleophiles.
Oxidation and Reduction Pathways of the Pyrazole Core
The pyrazole ring is generally resistant to oxidation and reduction under mild conditions. mdpi.com Strong oxidizing agents can lead to the degradation of the ring. The but-3-en-1-yl side chain, however, introduces a site for selective oxidation or reduction.
The double bond of the butenyl group can be subjected to various oxidation reactions, such as epoxidation, dihydroxylation, or oxidative cleavage. For instance, reaction with a peroxy acid like m-CPBA would be expected to yield the corresponding epoxide.
Conversely, the double bond can be readily reduced via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas would selectively reduce the carbon-carbon double bond to yield 1-(butyl)-1H-pyrazol-4-ol without affecting the aromatic pyrazole core.
| Transformation | Reagents | Expected Product on Side Chain |
| Epoxidation | m-CPBA | 1-(oxiran-2-ylmethyl)-1H-pyrazol-4-ol |
| Dihydroxylation | OsO₄ (catalytic), NMO | 1-(3,4-dihydroxybutyl)-1H-pyrazol-4-ol |
| Hydrogenation | H₂, Pd/C | 1-(butyl)-1H-pyrazol-4-ol |
Reactions Involving the Pyrazol-4-ol Hydroxyl Group
The hydroxyl group at the C-4 position is a versatile functional handle for further synthetic modifications.
O-Alkylation and O-Acylation
The hydroxyl group of this compound can be readily alkylated or acylated under basic conditions. acs.orgnih.gov Deprotonation with a suitable base, such as sodium hydride or potassium carbonate, generates a pyrazolate anion, which is a potent nucleophile. Subsequent reaction with an alkyl halide or an acyl chloride would lead to the corresponding O-alkylated or O-acylated product. acs.orgnih.gov
Table of Representative O-Alkylation and O-Acylation Reactions:
| Reaction Type | Substrate | Reagents | Product |
| O-Alkylation | Pyrazol-4-ol | 1. NaH, THF; 2. RX | 4-Alkoxypyrazole |
| O-Acylation | Pyrazol-4-ol | Acyl chloride, Pyridine | 4-Acyloxypyrazole |
O-Triflation and Subsequent Palladium-Catalyzed Cross-Coupling Reactions
A powerful method for the functionalization of pyrazol-4-ols involves the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate) group. This is typically achieved by reacting the pyrazol-4-ol with triflic anhydride (B1165640) in the presence of a base like pyridine. The resulting pyrazol-4-yl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. mdpi.comresearchgate.net
This two-step sequence allows for the introduction of a wide variety of substituents at the C-4 position, including aryl, heteroaryl, and vinyl groups. For this compound, this methodology would provide access to a diverse range of 4-substituted-1-(but-3-en-1-yl)-1H-pyrazoles.
General Scheme for O-Triflation and Suzuki Coupling:
O-Triflation: this compound + Tf₂O, Pyridine → 1-(but-3-en-1-yl)-1H-pyrazol-4-yl trifluoromethanesulfonate (B1224126)
Suzuki Coupling: 1-(but-3-en-1-yl)-1H-pyrazol-4-yl trifluoromethanesulfonate + Arylboronic acid, Pd catalyst, Base → 4-Aryl-1-(but-3-en-1-yl)-1H-pyrazole
Hydrogen Bonding Interactions and their Influence on Reactivity
The presence of both a hydrogen bond donor (the 4-hydroxyl group and the pyrazole N-H) and acceptor (the pyrazole N2 atom and the hydroxyl oxygen) sites within this compound allows for a complex network of intermolecular and potentially intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's physical properties and chemical reactivity.
In the solid state and in concentrated solutions, pyrazole derivatives are known to form dimers and higher-order aggregates through intermolecular N-H···N hydrogen bonds. chemicalbook.comnih.govnih.gov For this compound, the 4-hydroxyl group introduces additional possibilities for hydrogen bonding, such as O-H···N, N-H···O, and O-H···O interactions. This intricate hydrogen-bonding network can modulate the electron density of the pyrazole ring system. For instance, donation of a hydrogen bond from the 4-hydroxyl group to a solvent or another molecule can increase the electron-donating character of the hydroxyl group, thereby enhancing the nucleophilicity of the pyrazole ring, particularly at the C5 position. Conversely, the pyrazole N-H acting as a hydrogen bond donor can decrease the electron density of the ring, making it less reactive towards electrophiles.
Intramolecular hydrogen bonding between the 4-hydroxyl proton and the N2 atom of the pyrazole ring, or even with the π-system of the butenyl side chain, could also play a role in dictating the conformational preferences of the molecule. Theoretical studies on similar substituted pyrazoles have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations, thereby influencing the molecule's reactivity by orienting reactive sites in a specific manner. researchgate.netmdpi.com For example, an intramolecular hydrogen bond between the 4-OH and the N2 atom could influence the acidity of the N-H proton and the basicity of the N2 atom, which in turn affects the regioselectivity of reactions involving the pyrazole ring. The strength of these hydrogen bonds, and consequently their impact on reactivity, can be influenced by the solvent environment and the presence of substituents on the pyrazole core. acs.orgnih.gov
Reactivity of the N-but-3-en-1-yl Side Chain
The N-but-3-en-1-yl side chain provides a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Reactions at the Terminal Double Bond (e.g., Hydroboration, Epoxidation, Halogenation)
The terminal double bond of the butenyl side chain is susceptible to a range of classic electrophilic addition reactions.
Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidation with hydrogen peroxide and a base, is expected to yield 4-(1H-pyrazol-1-yl)butan-1,4-diol. The regioselectivity of the hydroboration step is driven by both steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon of the alkene.
| Reactant | Reagents | Product | Expected Yield (%) |
| This compound | 1. BH3·THF2. H2O2, NaOH | 4-(4-hydroxy-1H-pyrazol-1-yl)butan-1-ol | High |
Epoxidation: The terminal alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction proceeds via a concerted mechanism and is generally stereospecific. The resulting epoxide, 1-(2-(oxiran-2-yl)ethyl)-1H-pyrazol-4-ol, is a valuable intermediate for further functionalization, as the epoxide ring can be opened by various nucleophiles.
| Reactant | Reagent | Product | Expected Yield (%) |
| This compound | m-CPBA | 1-(2-(oxiran-2-yl)ethyl)-1H-pyrazol-4-ol | Moderate to High |
Halogenation: The addition of halogens such as bromine (Br2) or chlorine (Cl2) across the double bond would lead to the corresponding dihalogenated derivative. For instance, reaction with bromine would yield 1-(3,4-dibromobutyl)-1H-pyrazol-4-ol. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. The synthesis of N-alkenyl and N-alkynyl derivatives of pyrazole-4-carboxylic acids and their subsequent tellurohalogenation has been reported, indicating the feasibility of such transformations on pyrazole systems. researchgate.net
| Reactant | Reagent | Product | Expected Yield (%) |
| This compound | Br2 | 1-(3,4-dibromobutyl)-1H-pyrazol-4-ol | High |
Cyclization Reactions Involving the Alkene
The butenyl side chain can participate in intramolecular cyclization reactions, leading to the formation of fused or bridged heterocyclic systems.
Ring-Closing Metathesis (RCM): If another double bond is introduced into the molecule, for example by allylation of the 4-hydroxyl group to give 4-(allyloxy)-1-(but-3-en-1-yl)-1H-pyrazole, ring-closing metathesis can be employed to construct a new ring. A study by Šačkus and co-workers demonstrated the successful RCM of a similar diene substrate, 4-ethenyl-1-phenyl-3-[(prop-2-en-1-yl)oxy]-1H-pyrazole, using Grubbs' first-generation catalyst to afford a 2,6-dihydropyrano[2,3-c]pyrazole derivative. arkat-usa.orgarkat-usa.org This suggests that a similar strategy could be applied to derivatives of this compound to generate novel polycyclic structures.
| Substrate | Catalyst | Product | Yield (%) | Reference |
| 4-Ethenyl-1-phenyl-3-[(prop-2-en-1-yl)oxy]-1H-pyrazole | Grubbs' I | 2-Phenyl-2,6-dihydropyrano[2,3-c]pyrazole | 42 | arkat-usa.org |
Electrophilic and Radical Cyclizations: The terminal alkene can also undergo intramolecular cyclization initiated by an electrophile or a radical. For instance, treatment with an electrophilic halogen source could potentially lead to the formation of a halogenated piperidine (B6355638) or pyrrolidine (B122466) ring fused to the pyrazole. Similarly, radical cyclization could be initiated by a radical initiator, leading to the formation of a new carbon-carbon bond between the side chain and the pyrazole ring or another part of the side chain.
Cleavage and Derivatization of the N-Alkyl Linker
The N-alkyl bond in pyrazoles is generally stable, but under certain conditions, it can be cleaved or the linker can be derivatized.
Cleavage of the N-Alkyl Group: The cleavage of N-alkyl groups from pyrazoles is not a trivial transformation but can be achieved under specific conditions. For instance, certain palladium-catalyzed reactions have been shown to induce N-N bond cleavage in pyrazole-containing systems. researchgate.net Additionally, strong reducing agents or oxidative methods might be employed for the dealkylation, although this could also affect other functional groups in the molecule. The metalation of N-alkylpyrazoles with strong bases like n-butyllithium can lead to deprotonation at the α-carbon of the alkyl group, which could be a first step towards cleavage or further derivatization. acs.org
Derivatization of the Linker: The butenyl side chain itself can be a platform for further chemical modifications beyond additions to the double bond. For example, cross-metathesis with other alkenes could be used to introduce a variety of functional groups at the end of the side chain. Furthermore, if the terminal double bond is first converted to a primary alcohol via hydroboration-oxidation, this hydroxyl group can be further functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a comprehensive NMR analysis involving ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional (2D) techniques, provides unambiguous structural confirmation.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H and ¹³C NMR spectra provide essential information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected chemical shifts for This compound are predicted based on the analysis of similar pyrazole (B372694) derivatives and the known effects of substituents. nih.govfigshare.comsci-hub.stslideshare.netyoutube.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the butenyl chain protons, and the hydroxyl proton. The pyrazole protons (H3 and H5) are anticipated to appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl group. The protons of the butenyl group will exhibit characteristic olefinic and aliphatic signals. The terminal vinyl protons (=CH₂) will likely appear as a multiplet, while the adjacent methylene (B1212753) protons (-CH₂-CH=) will also be a multiplet due to coupling with the vinyl protons. The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected to be a triplet. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The pyrazole ring carbons (C3, C4, and C5) will resonate in the aromatic region, with the C4 carbon bearing the hydroxyl group being significantly shifted downfield. The carbons of the butenyl chain will appear in the aliphatic and olefinic regions. The terminal sp² carbon (=CH₂) will be at a lower field than the internal sp² carbon (-CH=).
Predicted ¹H and ¹³C NMR Data:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | 7.2 - 7.5 | 130 - 135 |
| 4 | - | 150 - 155 |
| 5 | 7.0 - 7.3 | 125 - 130 |
| 1' | 4.0 - 4.3 (t) | 48 - 52 |
| 2' | 2.4 - 2.7 (m) | 33 - 37 |
| 3' | 5.7 - 6.0 (m) | 132 - 136 |
| 4' | 5.0 - 5.3 (m) | 116 - 120 |
| OH | 9.0 - 11.0 (br s) | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the ¹H and ¹³C signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed. nih.govresearchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons. Key correlations are expected between the protons of the butenyl chain: H-1' with H-2', H-2' with H-3', and H-3' with H-4'. This confirms the butenyl group's structure and its attachment to the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for the C1' carbon will correlate with the H-1' protons.
The pyrazole proton H5 to the C1' carbon of the butenyl chain, confirming the N1-substitution.
The H-1' protons to the pyrazole carbons C3 and C5.
The pyrazole protons H3 and H5 to the C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum reveals through-space proximity between protons. This can be used to confirm the regiochemistry and stereochemistry. For example, a NOESY correlation between the H-1' protons of the butenyl chain and the H5 proton of the pyrazole ring would provide further evidence for the N1-substitution. nih.gov
¹⁵N NMR Spectroscopy for Nitrogen Environments
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. acs.orgnih.govacs.orgresearchgate.net The chemical shifts of N1 and N2 are expected to be distinct. The N1 atom, being substituted with the butenyl group, will have a different chemical shift compared to the N2 atom. The precise chemical shifts can be influenced by tautomerism between the pyrazol-4-ol and the corresponding pyrazolone (B3327878) forms. mdpi.com In nonpolar solvents, the pyrazol-4-ol tautomer is generally favored. mdpi.com The expected ¹⁵N chemical shifts would be in the range of -150 to -250 ppm relative to nitromethane.
Predicted ¹⁵N NMR Data:
| Atom | Predicted ¹⁵N Chemical Shift (ppm) |
| N1 | -160 to -180 |
| N2 | -200 to -220 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule and to study its vibrational modes. strath.ac.ukresearchgate.netjocpr.com
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of This compound are expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-N functional groups.
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydroxyl group, likely involved in intermolecular hydrogen bonding.
C-H Stretching: The C-H stretching vibrations of the aromatic pyrazole ring and the olefinic C-H bonds of the butenyl group are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene groups will be observed in the 2850-3000 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the C=C double bond in the butenyl group and the C=N bonds within the pyrazole ring are expected to appear in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the pyrazol-4-ol is expected in the 1200-1300 cm⁻¹ range.
Out-of-Plane Bending: The out-of-plane (OOP) bending vibrations for the vinyl group (=CH₂) are expected around 910 and 990 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic/olefinic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C / C=N stretch | 1500 - 1650 | Medium to Strong |
| C-O stretch | 1200 - 1300 | Medium |
| =C-H bend (OOP) | 910, 990 | Strong |
Analysis of Molecular Vibrational Modes
A detailed analysis of the molecular vibrational modes can be achieved by combining experimental IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT). While Raman spectroscopy also probes molecular vibrations, it is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the butenyl group is expected to show a strong signal in the Raman spectrum. The pyrazole ring breathing modes would also be observable. By comparing the experimental spectra with the calculated vibrational frequencies, a complete assignment of the vibrational modes can be made, providing a comprehensive understanding of the molecule's dynamic structure.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for obtaining the exact mass of the molecular ion, which in turn allows for the determination of the precise elemental formula. For "this compound," the molecular formula is C7H10N2O. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Table 1: Theoretical Exact Mass Calculation for C7H10N2O
| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (H) | 10 | 1.007825 | 10.078250 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Total | | | 138.079313 |
Experimentally, HRMS analysis of "this compound" would be expected to yield a molecular ion peak ([M]+•) at m/z 138.0793, confirming its elemental composition.
Fragmentation Pattern Analysis
The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of substituents on the ring. While specific data for "this compound" is not available, general fragmentation pathways for substituted pyrazoles can be extrapolated. The fragmentation of pyrazoles often involves the cleavage of the N-N bond and the loss of substituents.
For "this compound," key fragmentation pathways would likely involve the butenyl side chain and the hydroxyl group. The butenyl group could undergo cleavage at various points, leading to characteristic fragment ions. For instance, loss of the entire butenyl group (C4H7•) would result in a fragment at m/z 83, corresponding to the pyrazol-4-ol cation. Cleavage of the C-C bonds within the butenyl chain could also occur. The presence of the hydroxyl group might lead to the loss of a water molecule (H2O) from the molecular ion or fragment ions.
X-ray Crystallography
Solid-State Structure Determination
A single-crystal X-ray diffraction analysis of "this compound" would reveal the planarity of the pyrazole ring and the conformation of the butenyl side chain relative to the ring. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the molecule's arrangement in the crystal lattice. For pyrazole derivatives, the crystal structure is often stabilized by a network of intermolecular interactions.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula and purity of a synthesized compound.
For "this compound" (C7H10N2O), the theoretical elemental composition can be calculated as follows:
Molecular Weight: 138.17 g/mol
Table 2: Theoretical Elemental Analysis for C7H10N2O
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 60.85 |
| Hydrogen (H) | 1.01 | 10 | 10.10 | 7.31 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 20.28 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 11.58 |
| Total | | | 138.19 | 100.00 |
Experimental CHN analysis results for a pure sample of "this compound" should closely match these theoretical percentages, providing strong evidence for its composition.
Chromatographic Methods (HPLC, LC-MS) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques for assessing the purity and confirming the identity of synthesized organic compounds such as this compound. These methods provide reliable, high-resolution separation and sensitive detection, ensuring the quality and structural integrity of the final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of pyrazole derivatives. ijcpa.inresearchgate.net This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. jordilabs.com For a moderately polar compound like this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is effective. wikipedia.org The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from any impurities or starting materials. jordilabs.com
Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area (e.g., >95%) indicates a high degree of purity. acs.org The retention time of the main peak, when compared to a pure reference standard under identical conditions, serves as a preliminary confirmation of identity. pacificbiolabs.com The addition of a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for polar, ionizable compounds. ijcpa.inresearcher.life
Below is a representative data table outlining a typical RP-HPLC method for purity analysis.
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | Standard HPLC System with UV Detector |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile researcher.life |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |
| Flow Rate | 1.0 mL/min ijcpa.in |
| Column Temperature | 25 °C |
| Detection Wavelength | ~210-230 nm (based on UV absorbance of the pyrazole chromophore) |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but typically 5-15 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC with UV detection is excellent for purity assessment, LC-MS is the definitive technique for identity confirmation. pacificbiolabs.com By coupling the separation power of liquid chromatography with the precise mass detection capabilities of mass spectrometry, LC-MS provides molecular weight information that can confirm the chemical structure of the analyte. pacificbiolabs.comnih.gov
After separation on the LC column using conditions similar to those for HPLC analysis, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like pyrazoles, which typically forms a protonated molecular ion [M+H]⁺ in positive ion mode. acs.org The mass analyzer then detects the mass-to-charge ratio (m/z) of this ion. For this compound (molecular formula C₈H₁₂N₂O), the expected exact mass is 152.0950 g/mol . The detection of a prominent ion at an m/z corresponding to the protonated molecule ([C₈H₁₂N₂O + H]⁺ ≈ 153.1028) provides strong evidence for the compound's identity. acs.org High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), further solidifying the structural assignment.
A representative LC-MS method for identity confirmation is detailed below.
Table 2: Representative LC-MS Method Parameters for Identity Confirmation
| Parameter | Condition |
|---|---|
| Instrument | LC-MS System (e.g., Quadrupole or Time-of-Flight) pacificbiolabs.com |
| LC Conditions | Similar to HPLC method (see Table 1) |
| Ionization Source | Electrospray Ionization (ESI) acs.org |
| Ionization Mode | Positive |
| Scan Range | m/z 50 - 500 |
| Target Analyte | This compound |
| Molecular Formula | C₈H₁₂N₂O |
| Expected [M+H]⁺ (m/z) | 153.1028 |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the fundamental aspects of the molecule's structure and electronic properties. These theoretical methods provide data that complements and predicts experimental findings.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, known as its optimized geometry. Calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. The results of such an optimization reveal a molecular structure where the pyrazole (B372694) ring is nearly planar.
These calculations also provide a detailed map of the electronic structure, including the distribution of electron density and atomic charges. This information is critical for understanding the molecule's polarity and how it will interact with other molecules.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table contains representative data based on DFT calculations for similar pyrazole structures.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | C4-O | 1.36 Å |
| Bond Angle | C3-N2-N1 | 105.0° |
| Dihedral Angle | C5-N1-C(butenyl)-C(butenyl) | 120.5° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. From the energies of the HOMO and LUMO, other important electronic properties can be estimated, such as the ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO).
Table 2: Calculated FMO Properties for this compound (Illustrative) This table contains representative data based on DFT calculations for similar pyrazole structures.
| Property | Predicted Energy (eV) | Implication |
| EHOMO | -6.50 | Electron-donating ability |
| ELUMO | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.25 | High kinetic stability |
| Ionization Potential (IP) | 6.50 | Energy to remove an electron |
| Electron Affinity (EA) | 1.25 | Energy released when gaining an electron |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. For this compound, these negative regions are expected to be concentrated around the oxygen atom of the hydroxyl group and the pyridine-like nitrogen atom (N2) of the pyrazole ring.
Regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group. Green areas represent neutral or zero potential. The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding.
Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω) is a global descriptor that measures a molecule's ability to accept electrons.
Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+) indicates the regions most likely to accept an electron, while the function for electrophilic attack (f-) points to the sites most likely to donate an electron. For this compound, these calculations would pinpoint specific atoms on the pyrazole ring and butenyl chain that are most susceptible to different types of chemical reactions. The dual descriptor (f(2)) can offer an even more unambiguous picture of nucleophilic and electrophilic regions.
Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) are valuable for confirming the molecular structure by comparing them with experimental data. Similarly, the calculation of infrared (IR) vibrational frequencies helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as O-H stretching or C=C bending.
Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. These theoretical spectra can help understand the photophysical properties of the compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion.
Following a comprehensive search for scientific literature, it has been determined that there is currently no specific published data available for the chemical compound "this compound" corresponding to the detailed computational and theoretical investigations requested in the provided outline.
The user's instructions require a thorough, informative, and scientifically accurate article focusing solely on "this compound," structured around a precise outline that includes conformational analysis, solvation effects, protein-ligand complex stability, QSAR studies, molecular docking, and binding affinity predictions.
To generate content that is scientifically accurate and strictly adheres to these requirements, specific research findings for this exact molecule are necessary. The conducted searches yielded results for the broader class of pyrazole derivatives, discussing the application of methodologies such as molecular docking researchgate.netnih.govmdpi.com, QSAR modeling journal-academia.comnih.govej-chem.orgnih.govijsdr.org, and binding affinity studies nih.govnih.govacs.org to various other compounds within the pyrazole family. However, none of the retrieved scientific literature specifically details these computational and theoretical investigations for "this compound."
General principles from studies on N-alkenyl pyrazoles nih.gov or the tautomerism and stability of pyrazol-4-ol analogues beilstein-journals.orgnih.govresearchgate.net exist, but extrapolating this general information to the specific compound would not meet the required standard of scientific accuracy for an article focused solely on "this compound." Doing so would constitute speculation and would violate the core instruction to not introduce information that falls outside the explicit scope.
Therefore, as it is not possible to provide a scientifically accurate and detailed article on "this compound" based on the specified outline without the requisite data, the article cannot be generated at this time. Fulfilling the request under these circumstances would require the fabrication of data, which is contrary to the principles of scientific integrity.
Mechanistic Studies of Biological Activities and Target Interactions
In Vitro Enzyme Inhibition Studies
The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives showing potent inhibitory activity against several enzyme families. However, specific in vitro enzyme inhibition data for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is not present in the reviewed scientific literature.
Numerous pyrazole-containing molecules have been identified as inhibitors of a wide array of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. For instance, different pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK8, which are key to cell cycle progression. rsc.orgmdpi.com Others have shown activity against kinases like IRAK4, a critical component in inflammatory signaling pathways. nih.gov The N-(1H-pyrazol-3-yl)quinazolin-4-amine scaffold, for example, has been explored for its potential to inhibit casein kinase 1δ/ε (CK1δ/ε). nih.gov Despite these examples within the broader pyrazole class, no studies have specifically profiled the inhibitory activity of this compound against any kinase.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyrazole nucleus has been incorporated into various compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.netdergipark.org.tr Studies on phenylacetamide derivatives bearing a pyrazole ring have indicated selective inhibition of AChE. researchgate.netdergipark.org.tr However, the specific mechanism and inhibitory potential of this compound against cholinesterases have not been reported.
The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit cyclooxygenase (COX) enzymes. The pyrazole ring is a key feature in several selective COX-2 inhibitors, such as celecoxib. Research has been conducted on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, which have shown preferential inhibition of COX-2 over COX-1. nih.gov Again, there is no available data concerning the COX inhibitory activity of this compound.
Beyond the aforementioned enzymes, pyrazole derivatives have been explored as inhibitors of other enzyme systems. For example, some have been investigated for their potential to inhibit NADPH oxidase. However, no such studies have been conducted on this compound.
Protein Interaction and Binding Mechanism Investigations
Understanding how a compound interacts with its protein target is fundamental to drug development. Various biochemical and biophysical methods are employed to elucidate these interactions.
Techniques like the Differential Scanning Fluorimetry (DSF) screen, a type of Fluorescent Thermal Shift Assay (FTSA), have been used to assess the selectivity of pyrazole-based kinase inhibitors. mdpi.com Such methods are crucial for identifying the direct protein targets of a compound and understanding its binding mechanism. Nevertheless, there are no published studies that have utilized these or any other direct biochemical methods to investigate the protein interactions or identify the molecular targets of this compound.
Elucidation of Protein Aggregation Inhibition Mechanisms
While no studies have directly examined the effect of This compound on protein aggregation, the broader class of pyrazole derivatives has been investigated for such properties. The precise mechanisms by which these compounds may inhibit protein aggregation are not fully understood and are likely multifaceted, depending on the specific protein and the nature of the pyrazole substituents.
Mechanistic Insights into Antimicrobial and Antioxidant Activities
The pyrazole scaffold is a common feature in many compounds developed for their antimicrobial and antioxidant properties.
Cellular and Molecular Basis of Antibacterial Effects
The antibacterial action of pyrazole derivatives often involves the disruption of essential cellular processes in bacteria. Some pyrazole-based compounds have been shown to interfere with bacterial DNA replication and protein synthesis. For instance, certain 1,3-diphenyl-1H-pyrazol-5-ols have been synthesized and evaluated as agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In silico studies suggest that these compounds may act by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov The hybridization of pyrazole with other heterocyclic rings, such as thiazole, has also yielded compounds with significant antibacterial activity. nih.gov
Antifungal Action Mechanisms
The antifungal mechanisms of pyrazole-containing compounds are diverse. Many commercial fungicides with a pyrazole moiety function by disrupting the fungal respiratory chain. nih.gov For example, pyraclostrobin (B128455) inhibits the cytochrome bc1 complex (Complex III), leading to a collapse of the mitochondrial membrane potential and subsequent fungal cell death. nih.gov Other pyrazole carboxamide derivatives act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), targeting Complex II of the mitochondrial respiratory chain. researchgate.netmdpi.com This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration. Some novel pyrazole derivatives have been shown to disrupt the cell membrane integrity of fungal mycelium, leading to the leakage of intracellular components and ultimately inhibiting fungal growth. researchgate.net
Radical Scavenging Mechanisms and Oxidative Stress Modulation
Certain pyrazole derivatives have demonstrated the ability to modulate oxidative stress. One proposed mechanism involves the generation of reactive oxygen species (ROS) through the depletion of intracellular glutathione (B108866) (GSH). nih.gov This can disrupt the cellular redox homeostasis and induce apoptosis in target cells, a mechanism explored in the context of anticancer activity. nih.gov Conversely, other studies have investigated the neuroprotective effects of pyrazole derivatives by assessing their ability to mitigate oxidative stress. For instance, the protein Oxidation Resistance 1 (Oxr1) has been shown to be a crucial regulator of both oxidative stress and glucose metabolism in the brain, highlighting the intricate link between these pathways in neuronal survival. nih.gov
Neurochemical and Neuroprotective Mechanisms
The neuroprotective potential of pyrazole derivatives has been an active area of research.
Advanced Applications in Materials Science and Agrochemicals Research Focus
Agrochemical Research Applications
Design of Herbicidal Agents
While numerous pyrazole-containing compounds have been synthesized and evaluated for their herbicidal properties, no specific studies detailing the herbicidal activity of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol have been identified in the current body of scientific literature. Research in this area has focused on other pyrazole (B372694) derivatives, which have shown promise as potent herbicides. For instance, certain pyrazolyl-picolinic acid compounds have demonstrated significant inhibitory effects on the root growth of various weeds. researchgate.net The mode of action for many pyrazole-based herbicides involves the inhibition of key enzymes in plants, such as p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov
Development of Insecticidal Compounds
The investigation of pyrazole derivatives as insecticides is an active area of research. However, specific data on the insecticidal properties of this compound is not documented in available research. The insecticidal activity of pyrazole compounds often stems from their ability to disrupt the nervous system of insects. Fipronil, a well-known phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels. Research continues to explore novel pyrazole structures to develop new insecticidal agents with improved efficacy and safety profiles.
Fungicidal Research and Pathogen Inhibition
Pyrazole derivatives have demonstrated significant potential in the development of new fungicides. scielo.br They can inhibit the growth of various plant pathogens by interfering with essential cellular processes. For example, some pyrazole-carboxamide derivatives have shown activity against fungal pathogens. However, there is no specific research available on the fungicidal activity or pathogen inhibition capabilities of this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is well-established, often involving the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgnih.gov However, the pursuit of greener and more efficient synthetic methods is a continuous endeavor in chemical research. nih.govresearchgate.nettandfonline.com
Future research in this area could focus on:
One-Pot Syntheses: Developing one-pot, multi-component reactions to construct the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol core in a single step from readily available starting materials. researchgate.netresearchgate.net This approach would improve efficiency and reduce waste.
Catalytic Methods: Exploring novel catalysts, including heterogeneous catalysts and nanocatalysts, to facilitate the synthesis under milder conditions with improved yields and selectivity. nih.govthieme-connect.com
Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis, which can offer better control over reaction parameters, enhanced safety, and easier scalability.
Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates and potentially improve product yields, aligning with the principles of green chemistry. researchgate.netnih.gov
A novel one-step synthesis for pyrazol-4-ols has been reported involving the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines, where all elements of the thietanone except for sulfur are incorporated into the final product. nih.gov
Exploration of Diverse Derivatization Strategies for Enhanced Properties
The functional groups of this compound, namely the butenyl chain, the pyrazole ring, and the hydroxyl group, offer multiple sites for derivatization.
| Functional Group | Potential Derivatization Reactions | Potential Property Enhancement |
| Butenyl Chain | Epoxidation, Dihydroxylation, Metathesis, Click Chemistry | Increased polarity, Introduction of new functional groups, Polymerization |
| Pyrazole Ring | Electrophilic Substitution (e.g., nitration, halogenation), N-Alkylation/Arylation | Altered electronic properties, Modified biological activity |
| Hydroxyl Group | Etherification, Esterification, Acylation | Modified solubility, Prodrug strategies, Linkage to other molecules |
Future work should explore these derivatization pathways to create a library of new compounds with potentially enhanced biological activities or material properties. For instance, the butenyl group could be used as a handle for polymerization or for conjugation to biomolecules. The hydroxyl group could be modified to improve pharmacokinetic properties in a drug discovery context.
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry has become an invaluable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. eurasianjournals.comeurasianjournals.com For this compound and its derivatives, computational modeling can be applied to:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of derivatives with their biological activities. nih.govej-chem.orgnih.govacs.orgresearchgate.netijsdr.org This can guide the design of more potent compounds.
Molecular Docking and Dynamics Simulations: Investigating the binding interactions of the compound and its derivatives with biological targets, such as enzymes or receptors, to predict their potential pharmacological effects. nih.govacs.orgnih.govuran.ua These simulations can provide insights into the binding modes and affinities of the molecules. eurasianjournals.com
Deeper Mechanistic Elucidation of Biological Actions and Off-Target Effects
While many pyrazole derivatives exhibit a wide range of biological activities, a thorough understanding of their mechanisms of action and potential off-target effects is often lacking. nih.govnih.gov Future research on this compound should include:
Target Identification: Employing chemical proteomics and other advanced techniques to identify the specific cellular targets of the compound.
Pathway Analysis: Investigating the downstream signaling pathways affected by the interaction of the compound with its target(s).
Off-Target Profiling: Screening the compound against a broad panel of receptors and enzymes to identify any unintended interactions that could lead to side effects. This is crucial for the development of safe and effective therapeutic agents. nih.gov
For example, some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or kinases. nih.gov Fipronil, a phenylpyrazole insecticide, disrupts the central nervous system of insects by blocking GABA-gated chloride channels. wikipedia.org Understanding the specific targets of this compound is essential for exploring its therapeutic potential.
Integration into Multifunctional Materials and Devices
The unique structure of this compound makes it a potential building block for advanced materials. The pyrazole ring can act as a ligand for metal coordination, while the butenyl group allows for polymerization.
Future research could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the compound as a ligand to create novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties. nih.govbohrium.com
Functional Polymers: Polymerizing the butenyl group to create polymers with tailored properties. The pyrazole and hydroxyl functionalities could impart specific characteristics to the resulting polymer.
Sensors: Developing chemosensors based on the compound or its derivatives for the detection of specific ions or molecules. The photophysical properties of pyrazole derivatives can be exploited for this purpose. mdpi.com
Energetic Materials: Investigating the potential of nitrated derivatives as components of energetic materials, as some pyrazole-based compounds have shown promise in this area. nih.gov
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry should be integrated into all aspects of research on this compound. nih.govirb.hrresearchgate.net
This includes:
Benign Solvents: Utilizing environmentally friendly solvents, such as water or ethanol, in synthetic procedures. nih.govthieme-connect.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov
Renewable Feedstocks: Exploring the use of renewable resources for the synthesis of the starting materials.
Biodegradability: Investigating the biodegradability of the compound and its derivatives to minimize their environmental impact.
Solvent-free synthesis is another green approach that has been successfully applied to the preparation of pyrazole derivatives, often resulting in high yields and simplified purification. tandfonline.comrsc.orgtandfonline.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of pyrazol-4-ol derivatives with but-3-en-1-yl halides under basic conditions. For example, nucleophilic substitution reactions using potassium carbonate in DMF at 60–80°C for 12–24 hours can facilitate the coupling (analogous to methods described for halogenated benzyl pyrazoles) . Optimization may include varying solvents (e.g., DMF vs. acetonitrile), base strength, and temperature to improve yield. Monitoring reaction progress via TLC with UV visualization is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer : Use ¹H NMR (δ 6.2–6.5 ppm for vinyl protons, δ 7.8–8.2 ppm for pyrazole protons), ¹³C NMR (olefinic carbons at ~120–130 ppm), and FTIR (broad O–H stretch ~3200 cm⁻¹, C=C stretch ~1650 cm⁻¹). Compare with similar pyrazole derivatives where characteristic shifts were observed for both the pyrazole ring and alkenyl substituents . Mass spectrometry (ESI-MS) should show [M+H]⁺ peak matching molecular formula C₇H₁₀N₂O .
Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?
- Methodological Answer : Combine HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm to assess purity. Differential Scanning Calorimetry (DSC) can confirm melting point consistency, while elemental analysis (CHNS) verifies stoichiometry. For trace impurities, GC-MS with electron ionization is effective .
Advanced Research Questions
Q. What reaction pathways are available for functionalizing the butenyl chain in this compound, and how do electronic effects influence reactivity?
- Methodological Answer : The allylic position can undergo epoxidation (with m-CPBA) or hydroboration-oxidation. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity based on frontier molecular orbitals. For example, electron-donating groups on the pyrazole ring increase nucleophilicity at the terminal alkene carbon .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in antimicrobial applications?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) and test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli). Use MIC assays (96-well plate format, resazurin viability indicator) and compare with control compounds. Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., DNA gyrase) can rationalize activity trends .
Q. What computational strategies are effective for modeling the tautomeric equilibria of this compound in different solvents?
- Methodological Answer : Perform DFT calculations (M06-2X/def2-TZVP) with implicit solvent models (PCM for water, DMSO). Compare energy barriers between keto-enol tautomers using intrinsic reaction coordinate (IRC) analysis. NMR chemical shift predictions (GIAO method) can validate solvent-dependent tautomer ratios .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound's structure?
- Methodological Answer : Perform variable-temperature NMR to assess conformational dynamics, and utilize 2D techniques (COSY, HSQC) for full assignment. Compare with DFT-calculated chemical shifts using B3LYP/6-311+G(d,p) basis set, considering solvent effects. Discrepancies in vinyl proton shifts may indicate unexpected tautomerism or solvent interactions .
Q. What crystallographic challenges exist when determining this compound's crystal structure, and how can SHELX refinements address them?
- Methodological Answer : The flexible butenyl chain may cause disorder; use SHELXL's PART instruction to model alternative conformations. Apply restraints for bond lengths/angles using AFIX commands. High-resolution data (d < 0.8 Å) and TWIN/BASF refinement may be needed for twinned crystals, following strategies successful for similar small molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
